Home > Products > Screening Compounds P108044 > alpha-Monofluoromethyldopa
alpha-Monofluoromethyldopa -

alpha-Monofluoromethyldopa

Catalog Number: EVT-1583018
CAS Number:
Molecular Formula: C10H12FNO4
Molecular Weight: 229.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha-monofluoromethyldopa is a synthetic compound that serves as an irreversible inhibitor of aromatic amino acid decarboxylase. It has garnered attention in pharmacological research due to its potential effects on neurotransmitter synthesis, particularly in the context of serotonin and dopamine metabolism. This compound is primarily studied for its implications in neurological and psychiatric disorders.

Source and Classification

Alpha-monofluoromethyldopa is classified as a fluorinated derivative of L-DOPA (L-3,4-dihydroxyphenylalanine), which is a precursor to dopamine. The introduction of a fluorine atom enhances its biochemical properties and modifies its interaction with enzymes involved in neurotransmitter synthesis. Research has shown that alpha-monofluoromethyldopa can influence the levels of various indolealkylamines in the brain, highlighting its role in neurotransmitter regulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of alpha-monofluoromethyldopa typically involves the following steps:

  1. Starting Material: L-DOPA serves as the primary starting material for the synthesis.
  2. Fluorination Reaction: The introduction of a fluorine atom can be achieved through electrophilic fluorination methods, often using reagents such as N-fluorobenzenesulfonimide or other fluorinating agents.
  3. Purification: Post-synthesis, the compound is purified using techniques like chromatography to ensure the removal of any unreacted starting materials or byproducts.

These methods allow for the production of alpha-monofluoromethyldopa with high purity and yield, essential for subsequent biological testing .

Molecular Structure Analysis

Structure and Data

The molecular structure of alpha-monofluoromethyldopa can be represented as follows:

  • Molecular Formula: C10H12FNO4
  • Molecular Weight: Approximately 229.21 g/mol

The compound features a phenolic structure characteristic of catecholamines, with a fluorine atom attached to the methylene group adjacent to the amino acid backbone. This structural modification is crucial for its biological activity and interaction with enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

Alpha-monofluoromethyldopa acts primarily by inhibiting aromatic amino acid decarboxylase, which is responsible for converting 5-hydroxytryptophan to serotonin and L-DOPA to dopamine. The inhibition leads to:

  • Reduced Serotonin Synthesis: Studies indicate that alpha-monofluoromethyldopa suppresses the accumulation of serotonin when administered alongside 5-hydroxytryptophan .
  • Altered Dopamine Levels: By affecting L-DOPA metabolism, it influences dopamine synthesis pathways, which can have implications in mood regulation and neurological function.

These reactions underscore its potential therapeutic applications in managing conditions related to serotonin and dopamine dysregulation .

Mechanism of Action

Process and Data

The mechanism of action for alpha-monofluoromethyldopa involves:

  1. Inhibition of Enzyme Activity: By irreversibly binding to aromatic amino acid decarboxylase, it prevents the conversion of precursors into active neurotransmitters.
  2. Impact on Neurotransmitter Levels: This inhibition results in decreased levels of serotonin and dopamine, which can be beneficial in certain psychiatric conditions where these neurotransmitters are dysregulated.

Research indicates that this compound’s ability to modulate neurotransmitter levels could provide insights into treating depression, anxiety disorders, and other mood-related conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Stability: Stable under standard laboratory conditions but sensitive to light.

These properties are critical for laboratory handling and formulation into pharmaceutical preparations .

Applications

Scientific Uses

Alpha-monofluoromethyldopa has several notable applications in scientific research:

  • Neuroscience Research: Used to study the pathways involved in serotonin and dopamine synthesis, contributing to understanding mood disorders.
  • Pharmacological Studies: Investigated for its potential therapeutic effects in treating depression and anxiety by modulating neurotransmitter levels.
  • Biochemical Assays: Employed as a tool in assays designed to measure enzyme activity related to neurotransmitter metabolism.
Introduction to Alpha-Monofluoromethyldopa (MFMD)

Alpha-Monofluoromethyldopa (MFMD), chemically designated as α-monofluoromethyl-DOPA, represents a strategically engineered irreversible inhibitor of aromatic L-amino acid decarboxylase (AADC). This enzyme plays a critical role in the biosynthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and serotonin. MFMD's distinctive mechanism involves covalent modification of AADC's active site, leading to prolonged enzymatic inactivation and subsequent depletion of monoamine neurotransmitters. Its development marked a significant advancement in neuropharmacological research tools, enabling precise investigation of monoamine synthesis pathways and their physiological consequences [3] [8].

Historical Context and Discovery in Enzyme-Activated Inhibition Research

The development of MFMD emerged during the late 1970s and early 1980s as part of a focused effort to design enzyme-activated irreversible inhibitors – compounds initially recognized as substrates but subsequently transformed into reactive species within the enzyme's active site. Researchers specifically targeted aromatic L-amino acid decarboxylase (AADC; EC 4.1.1.28), a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for converting L-DOPA to dopamine and 5-hydroxytryptophan to serotonin. Prior inhibitors suffered from limitations like reversibility, lack of specificity, or poor pharmacokinetics [3].

MFMD (also referenced in early literature as RMI 71963) was synthesized as a fluorinated analogue of methyldopa (α-methyldopa). The strategic substitution of a fluorine atom at the α-methyl position created a latent reactive group. The proposed mechanism involves:

  • Initial Recognition & Binding: MFMD is recognized by AADC as a substrate analogue due to its structural similarity to endogenous L-DOPA.
  • Decarboxylation Attempt: The enzyme's catalytic mechanism attempts to decarboxylate MFMD, forming a quinonoid intermediate bound to PLP.
  • Fluoride Elimination & Inactivation: Within the enzyme's active site, the highly reactive α-methylene radical generated after decarboxylation undergoes fluoride elimination. This process creates a reactive Michael acceptor (likely an unsaturated species or highly electrophilic intermediate) capable of forming an irreversible covalent bond with a nucleophilic residue (e.g., lysine or cysteine) within AADC's active site, permanently inactivating the enzyme [3] [8].

A seminal 1980 study by Bey et al. (British Journal of Pharmacology) demonstrated MFMD's potent effects in vivo. Administration of MFMD to mice resulted in a substantial and long-lasting decrease in catecholamine (dopamine, norepinephrine, epinephrine) content within the brain, heart, and kidney. Crucially, the study also noted a significant reduction in brain serotonin levels without altering tryptophan concentrations, confirming inhibition of the decarboxylation step for both catecholamine and indoleamine precursors [8]. This work established MFMD as a potent and relatively selective tool for investigating AADC function and monoamine depletion.

Table 1: Key Milestones in MFMD Research

YearKey Finding/PublicationSignificance
~1979Conceptualization/Synthesis of MFMDDesign of fluorinated DOPA analogue targeting AADC active site inactivation.
1980Bey et al., Br J Pharmacol: MFMD depletes peripheral & central monoaminesFirst comprehensive report demonstrating MFMD's in vivo efficacy and mechanism as an AADC suicide inhibitor.
1981-1984Refinement of MFMD's biochemical mechanismDetailed studies elucidating the covalent inactivation step and kinetics.

Structural Analogy to Endogenous Catecholamine Precursors

MFMD's potency as an AADC inhibitor stems directly from its deliberate structural mimicry of the enzyme's natural substrates, L-tyrosine and L-DOPA (3,4-dihydroxyphenylalanine). This mimicry allows it to be readily recognized, transported, and processed by the enzymatic machinery involved in catecholamine biosynthesis [7] [10].

  • Core Structure: Like L-tyrosine and L-DOPA, MFMD possesses the fundamental catechol backbone – a benzene ring with adjacent hydroxyl groups at the 3 and 4 positions (meta and para positions relative to the side chain attachment). This catechol structure is essential for substrate recognition by tyrosine hydroxylase (for L-tyrosine synthesis), AADC (for L-DOPA decarboxylation), and potentially transport systems.
  • Amino Acid Side Chain: MFMD retains the L-configuration and the α-carboxylic acid group characteristic of its natural amino acid counterparts. This is critical for its recognition by AADC, which specifically acts on L-aromatic amino acids.
  • Critical Modification: The defining structural alteration in MFMD is the replacement of one hydrogen atom on the α-carbon with a fluorine atom (F) and another hydrogen with a methyl group (-CH₃). This creates the α-monofluoromethyl motif. While the methyl group alone (as in methyldopa) slows decarboxylation, the fluorine atom introduces the capacity for mechanism-based irreversible inhibition. The fluorine is a relatively good leaving group in the specific chemical environment generated during the decarboxylation attempt within AADC's active site. This facilitates the elimination step necessary to generate the reactive species that alkylates the enzyme [3] [8].

This structural design achieves a crucial balance: sufficient similarity to natural substrates for initial binding and processing, combined with a strategically placed "reactive trap" that is only sprung during the enzyme's normal catalytic cycle, leading to its inactivation.

Table 2: Structural Comparison of Catecholamine Precursors and MFMD

CompoundCore StructureSide Chain (α-Carbon)β-Carbon GroupKey Functional GroupsPrimary Enzymatic Target
L-TyrosineCatechol-H, -H-CH₂-CH(NH₂)-COOHPhenol, α-Amino, α-CarboxylTyrosine Hydroxylase
L-DOPACatechol-H, -H-CH₂-CH(NH₂)-COOHCatechol, α-Amino, α-CarboxylAromatic Amino Acid Decarboxylase (AADC)
α-MethyldopaCatechol-CH₃, -H-CH₂-CH(NH₂)-COOHCatechol, α-Amino, α-CarboxylAADC (Competitive Inhibitor/Weak Substrate)
α-Monofluoromethyldopa (MFMD)Catechol-CH₂F, -H-CH₂-CH(NH₂)-COOHCatechol, α-Amino, α-Carboxyl, FluorineAADC (Irreversible Inhibitor)

Role in Decarboxylase Inhibition Research: Bridging Gaps in Neurochemical Modulation

MFMD emerged as a transformative tool in neuropharmacology and neurochemistry, primarily due to its unique properties as a potent, mechanism-based, and relatively long-lasting inhibitor of AADC. Its application bridged significant gaps in understanding neurochemical modulation:

  • Elucidating AADC Function: Before MFMD, tools for studying AADC were limited. Reversible inhibitors (like carbidopa and benserazide) primarily act peripherally and require continuous presence. Non-specific neurotoxins lacked selectivity. MFMD provided a means to achieve profound and sustained depletion of monoamines (dopamine, norepinephrine, epinephrine, serotonin) both centrally and peripherally after a single administration, directly linking AADC activity to the maintenance of functional monoamine transmitter pools. Studies showed MFMD's effects lasted significantly longer than those of reversible inhibitors, with monoamine depletion persisting for days, reflecting the time required for synthesis of new enzyme protein [3] [8].
  • Distinguishing Synthesis Pathways: MFMD helped dissect the relative contributions of different precursor pools and synthesis pathways. For instance, the Bey et al. (1980) study demonstrated that peripheral norepinephrine levels, depleted by MFMD, could be rapidly restored (within 1 hour) by administering dopamine intraperitoneally. In contrast, brain norepinephrine remained low. This highlighted the differential access of exogenous dopamine to peripheral versus central noradrenergic neurons and underscored the blood-brain barrier's role in regulating precursor availability for neurotransmitter synthesis [8].
  • Investigating Subcellular Compartmentalization: Research utilizing MFMD, such as the work by Fozard et al. (1981, Brain Research), provided insights into subcellular pools of AADC. Differential sensitivity to MFMD inhibition in various cellular compartments suggested heterogeneity in AADC function or accessibility within neurons, influencing how precursor availability translates into neurotransmitter production in specific locations [8].
  • Exploring Monoamine-Dependent Behaviors and Physiology: By enabling researchers to induce a controlled and relatively selective state of monoamine depletion (affecting both catecholamines and serotonin), MFMD became a valuable tool for investigating the roles of these neurotransmitters in various behaviors (e.g., locomotion, reward, stress responses) and physiological functions (e.g., cardiovascular regulation, thermoregulation). The pattern of functional deficits observed after MFMD administration helped correlate specific monoamine systems with particular outcomes.
  • Proof-of-Concept for Mechanism-Based Inhibition: MFMD served as a successful prototype for the development of other enzyme-activated irreversible inhibitors ("suicide inhibitors") targeting various enzymes within neurotransmitter metabolic pathways. Its design principles validated the approach of exploiting an enzyme's catalytic mechanism to achieve highly specific and long-lasting inhibition.

Table 3: Impact of MFMD on Monoamine Levels and Key Research Applications

Key ActionBiochemical ConsequenceMajor Research Applications
Irreversible Inhibition of AADCDepletion of Dopamine, Norepinephrine, Epinephrine, Serotonin• Study of AADC function in vivo • Investigation of monoamine turnover dynamics
Long-lasting Effect (Days)Sustained reduction in monoamine levels• Chronic models of monoamine deficiency • Study of enzyme regeneration kinetics
Central & Peripheral ActivityDepletion in brain, heart, kidney, other tissues• Comparative analysis of central vs. peripheral monoamine systems • Role in autonomic regulation
Differential Restoration (e.g., DA → Peripheral NE)Insight into precursor utilization & compartmentalization• Blood-brain barrier function for precursors • Subcellular AADC pool heterogeneity
Induction of Functional DeficitsCorrelates monoamine depletion with physiology/behavior• Linking specific monoamines to behaviors (motor, reward) • Studying monoamines in stress responses

Properties

Product Name

alpha-Monofluoromethyldopa

IUPAC Name

2-amino-2-[(3,4-dihydroxyphenyl)methyl]-3-fluoropropanoic acid

Molecular Formula

C10H12FNO4

Molecular Weight

229.2 g/mol

InChI

InChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-1-2-7(13)8(14)3-6/h1-3,13-14H,4-5,12H2,(H,15,16)

InChI Key

NRNSHPCDKHOUOE-UHFFFAOYSA-N

Synonyms

2-(fluoromethyl)-3-(3,4-dihydroxyphenyl)alanine
alpha-(fluoromethyl)-3-hydroxy-L-tyrosine
alpha-fluoromethyldopa
alpha-monofluoromethyldopa
alpha-monofluoromethyldopa, (L)-isomer
MFMD
monofluoromethyl-dopa
RMI 71963

Canonical SMILES

C1=CC(=C(C=C1CC(CF)(C(=O)O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.